molecular formula C23H17F3N2O2S B2368172 Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate CAS No. 306980-09-6

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate

Cat. No. B2368172
CAS RN: 306980-09-6
M. Wt: 442.46
InChI Key: ODSSKYTXFXHUKH-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate is a chemical compound with the molecular formula C23H17F3N2O2S . It has an average mass of 442.453 Da and a monoisotopic mass of 442.096283 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a nicotinate core, which is a derivative of nicotinic acid, also known as vitamin B3 or niacin. The molecule is substituted with various functional groups including a cyano group (CN), a phenyl group (C6H5), a trifluoromethyl group (CF3), and a benzyl group (C6H5CH2) .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 552.8±50.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Applications in Antibacterial Activity

Ethyl 5-cyano-6-mercaptonicotinate derivatives, including Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate, have been utilized in the synthesis of various compounds with potential antibacterial properties. For instance, these derivatives were reacted with N-[4-(aminosulfonyl) phenyl]-2-chloroacetamide derivatives to produce ethyl 6-[(2-{[4-(aminosulfonyl) phenyl]amino}-2-oxoethyl)thio]nicotinate derivatives. These derivatives were then used to synthesize different compounds such as ethyl 3-amino-2-({[4-(aminosulfonyl)phenyl]amino}carbonylthieno[2,3-b] pyridine-5-carboxylates, which were screened for their antibacterial activity (Gad-Elkareem & El-Adasy, 2010).

Synthesis of Novel Compounds

Ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, a novel compound, was successfully synthesized, showcasing the versatility of this compound in creating structurally unique chemicals. The synthesized compound's structure was thoroughly analyzed using various techniques like XRD, GC–MS analysis, element analysis, and NMR spectroscopy (Zhou et al., 2008).

Application in Synthesis of Nicotinate Esters

This compound can be involved in the synthesis of nicotinate esters. A study described a convenient synthesis method using 3-cyano-2(1H)-pyridones, which were converted into ethyl nicotinates. This process demonstrates the compound's role in the formation of nicotinate esters, which have diverse applications in chemical synthesis (Paine, 1987).

Contribution to the Synthesis of Pyridine and Pyrimidine Derivatives

This compound has been used in the synthesis of various pyridine and pyrimidine derivatives. These derivatives have potential biological activities, including antimicrobial properties, and their synthesis involves multiple steps and chemical reactions (Abdelrazek, El‐Din, & Mekky, 2001).

Safety and Hazards

While specific safety and hazard information for Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate is not available, similar compounds can cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

ethyl 5-cyano-2-phenyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O2S/c1-2-30-22(29)19-12-17(13-27)21(28-20(19)16-8-4-3-5-9-16)31-14-15-7-6-10-18(11-15)23(24,25)26/h3-12H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSSKYTXFXHUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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